Calamenene

Descripción general

Descripción

Calamenene is a naturally occurring sesquiterpene found in various plants, including species of the genus Chamaecyparis and Dysoxylum. It is known for its distinctive aromatic properties and has been studied for its potential therapeutic benefits, particularly its antimicrobial and antioxidant activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calamenene can be synthesized starting from l-menthone through a series of reactions, including allylation, Grignard reaction, and ring-closing metathesis. The process involves treating l-menthone with lithium diisopropylamide (LDA) followed by a Grignard reaction with methallylmagnesium chloride to form an intermediate alcohol. This intermediate is then subjected to ring-closing metathesis using Grubbs’ catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the bark of Thespesia populnea or the leaves of Croton cajucara. The extraction process includes maceration of plant material, followed by solvent extraction using methanol, ethyl acetate, or other suitable solvents .

Análisis De Reacciones Químicas

Types of Reactions: Calamenene undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form hydroxythis compound, which exhibits enhanced antimicrobial properties .

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to hydroxythis compound.

Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce this compound to its corresponding dihydro derivative.

Substitution: Electrophilic substitution reactions can introduce functional groups such as methoxy or acetoxy groups to the this compound structure.

Major Products:

Hydroxythis compound: Formed through oxidation, known for its antimicrobial activity.

Dihydrothis compound: Formed through reduction, used in various synthetic applications.

Aplicaciones Científicas De Investigación

Biological Activities

1.1 Antimicrobial Properties

Calamenene exhibits significant antimicrobial activity, making it a candidate for therapeutic applications. Research has shown that compounds derived from this compound can inhibit the growth of various bacteria, including both gram-positive and gram-negative strains. For instance, studies have indicated that this compound derivatives demonstrate enhanced antibacterial effects when incorporated into cross-linked membranes, improving their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| This compound | Staphylococcus aureus | 30 |

| Hydroxythis compound | Escherichia coli | 22 |

| Cross-linked Membrane | Mixed Strains | Up to 46.2 |

1.2 Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Extracts containing this compound have shown potential in reducing inflammation in various in vitro models. The mechanism appears to involve the modulation of inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Synthetic Applications

2.1 Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its structure allows for the formation of various derivatives through reactions such as ring-closing metathesis and allylic oxidation. Researchers have successfully synthesized optically active forms of this compound using these methods, which are crucial for developing pharmaceuticals and agrochemicals .

Table 2: Synthetic Routes to this compound Derivatives

| Reaction Type | Starting Material | Yield (%) |

|---|---|---|

| Ring-Closing Metathesis | L-menthone | 96 |

| Allylic Oxidation | Diene Alcohol | Low |

Industrial Applications

3.1 Fragrance and Flavor Industry

Due to its pleasant aroma, this compound is utilized in the fragrance industry. Its unique scent profile makes it suitable for incorporation into perfumes and flavoring agents. The compound's stability and compatibility with other fragrance components enhance its appeal in commercial formulations .

3.2 Potential in Material Science

Recent studies suggest that this compound derivatives may improve the mechanical properties of biodegradable materials. For example, cross-linked membranes incorporating this compound exhibited enhanced tensile strength and hydrophilicity compared to traditional materials . This property could lead to advancements in packaging or biomedical applications.

Case Studies

4.1 Case Study: Antimicrobial Membranes

A study evaluated the effectiveness of this compound-based cross-linked membranes against bacterial infections. The results demonstrated a marked increase in antimicrobial activity compared to native materials, suggesting that this compound could play a significant role in developing advanced wound dressings .

4.2 Case Study: Synthesis of Hydroxycalamenenes

Research focused on synthesizing hydroxycalamenenes through various chemical transformations highlighted their potential as bioactive compounds with therapeutic applications. The study confirmed the structural integrity and biological activity of these derivatives, paving the way for further pharmacological investigations .

Mecanismo De Acción

Calamenene exerts its effects primarily through its interaction with bacterial cell membranes. It disrupts membrane integrity, leading to leakage of intracellular contents and cell death. Additionally, this compound can induce oxidative stress in bacterial cells, further contributing to its antimicrobial activity . The compound targets various molecular pathways, including those involved in cell wall synthesis and DNA replication .

Comparación Con Compuestos Similares

Calamenene is unique among sesquiterpenes due to its specific structural features and biological activities. Similar compounds include:

Hydroxythis compound: An oxidized derivative with enhanced antimicrobial properties.

Methoxythis compound: A methoxy-substituted derivative with potential therapeutic applications.

Dihydrothis compound: A reduced form of this compound used in synthetic chemistry.

Actividad Biológica

Calamenene is a bicyclic sesquiterpene found in various essential oils, particularly those derived from plants in the genus Calamus and other aromatic species. This compound has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Composition and Structure

This compound can be categorized into several isomers, with 7-hydroxythis compound being one of the most studied variants. Its chemical structure contributes to its biological properties, which are influenced by its interactions with various biological systems.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives. A notable study evaluated the antimicrobial efficacy of 7-hydroxythis compound-rich essential oils against several pathogens. The minimum inhibitory concentrations (MIC) for various microorganisms were determined as follows:

| Microorganism | MIC (μg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 4.76 × 10⁻³ |

| Mycobacterium tuberculosis | 4.88 |

| Mycobacterium smegmatis | 39.06 |

| Rhizopus oryzae | 0.152 |

| Mucor circinelloides | 3.63 × 10⁻⁸ |

These results indicate that 7-hydroxythis compound possesses significant antimicrobial activity, particularly against resistant strains and pathogenic fungi .

Antioxidant Activity

In addition to its antimicrobial properties, this compound exhibits notable antioxidant activity. The antioxidant capacity was assessed using the DPPH radical scavenging assay, yielding effective concentration (EC50) values for various samples:

| Sample | EC50 (μg/mL) |

|---|---|

| SV001 | 45.23 |

| SV003 | 63.59 |

| SV004 | 54.06 |

| SV005 | 44.4 |

| 7-Hydroxythis compound | 35.64 |

The lower EC50 values indicate a higher antioxidant potential, suggesting that this compound could be beneficial in preventing oxidative stress-related diseases .

Case Studies and Applications

Several case studies have highlighted the practical applications of this compound in various fields:

- Therapeutic Use : Research indicates that essential oils rich in this compound may be developed into therapeutic agents for treating bacterial and fungal infections due to their potent antimicrobial properties.

- Food Preservation : The antioxidant properties of this compound can also be utilized in food preservation, potentially extending shelf life by preventing oxidative degradation.

- Cosmetic Industry : Due to its antimicrobial and antioxidant effects, this compound is being explored for inclusion in skincare products aimed at reducing microbial load and oxidative damage.

Propiedades

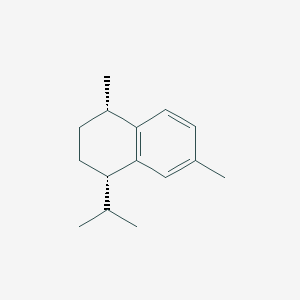

IUPAC Name |

(1S,4S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,12-13H,6,8H2,1-4H3/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTJIOWQJWHTJJ-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2=C1C=CC(=C2)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](C2=C1C=CC(=C2)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40880702, DTXSID501042907 | |

| Record name | naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1s-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Cadina-1,3,5-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501042907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-77-2, 72937-55-4 | |

| Record name | Calamenene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dimethyl-4-isopropyltetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calamenene, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072937554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1s-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Cadina-1,3,5-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501042907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S,4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALAMENENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8O22WBF8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALAMENENE, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C6W67N6XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.